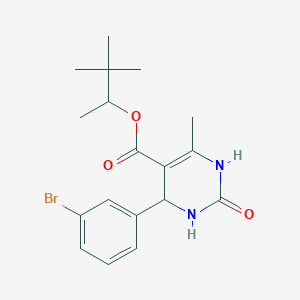![molecular formula C19H14F3N3O4 B15036827 4-{(E)-2-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]vinyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B15036827.png)
4-{(E)-2-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]vinyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a furan ring, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 4-[(1E)-2-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the nitrophenyl-furan intermediate: This step involves the reaction of 2,5-dimethyl-4-nitrophenyl with furan under specific conditions to form the intermediate.
Ethenylation: The intermediate is then subjected to ethenylation to introduce the ethenyl group.
Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropyrimidinone core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[(1E)-2-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The nitrophenyl group and the furan ring may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar compounds to 4-[(1E)-2-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE include other dihydropyrimidinone derivatives and compounds with nitrophenyl and furan groups
Properties
Molecular Formula |
C19H14F3N3O4 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[(E)-2-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C19H14F3N3O4/c1-10-8-15(25(27)28)11(2)7-14(10)16-6-5-13(29-16)4-3-12-9-17(19(20,21)22)24-18(26)23-12/h3-9H,1-2H3,(H,23,24,26)/b4-3+ |
InChI Key |
DZITXZPYJSRQFQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B15036746.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B15036750.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15036756.png)
![Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15036760.png)
![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B15036765.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15036779.png)
![2,5-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B15036780.png)
![5-(2-ethylbutanoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B15036786.png)
![2-[(E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B15036792.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide](/img/structure/B15036800.png)
![2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15036805.png)

![4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide](/img/structure/B15036842.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15036845.png)
